molecular formula C10H12ClNO3 B8417930 2-Chloro-1-isobutoxy-4-nitro-benzene

2-Chloro-1-isobutoxy-4-nitro-benzene

Cat. No.: B8417930
M. Wt: 229.66 g/mol
InChI Key: HTPUQBCXJLMBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-isobutoxy-4-nitro-benzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a chlorine atom at position 2, an isobutoxy group (-OCH2CH(CH3)2) at position 1, and a nitro group (-NO2) at position 4. Its molecular formula is C10H12ClNO3, with a calculated molecular weight of 229.66 g/mol. The isobutoxy group introduces steric bulk and moderate electron-donating effects, influencing solubility and reactivity relative to smaller alkoxy or amino substituents .

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

2-chloro-1-(2-methylpropoxy)-4-nitrobenzene

InChI

InChI=1S/C10H12ClNO3/c1-7(2)6-15-10-4-3-8(12(13)14)5-9(10)11/h3-5,7H,6H2,1-2H3

InChI Key

HTPUQBCXJLMBTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Melting Point (°C) Hazards (UN/R Codes)
2-Chloro-1-isobutoxy-4-nitro-benzene C10H12ClNO3 229.66 Cl (2), Isobutoxy (1), NO2 (4) Not reported Likely similar to UN 2237*
1-Amino-4-chloro-2-nitrobenzene C6H5ClN2O2 172.57 NH2 (1), Cl (4), NO2 (2) 116–118 UN 2237, R26/27/28-33-51/53
2-Chloro-1-methoxy-3-nitrobenzene C7H6ClNO3 187.58 Cl (2), OMe (1), NO2 (3) Not reported Not specified in evidence

*Inferred based on nitro/chloro aromatic analogs .

Substituent Effects

  • Electronic Effects: The isobutoxy group is electron-donating via oxygen’s lone pairs, activating the ring toward electrophilic substitution. However, steric hindrance from the branched alkyl chain may reduce reactivity compared to smaller alkoxy groups (e.g., methoxy in 2-Chloro-1-methoxy-3-nitrobenzene) . Nitro groups are strongly electron-withdrawing, directing subsequent reactions to meta/para positions. In this compound, the nitro group at position 4 further deactivates the ring, contrasting with its position in 1-Amino-4-chloro-2-nitrobenzene (position 2), which alters regioselectivity in reactions .
  • Solubility and Melting Points: The amino group in 1-Amino-4-chloro-2-nitrobenzene enhances polarity, contributing to its higher melting point (116–118°C) compared to alkoxy-substituted analogs. The bulkier isobutoxy group in the target compound likely reduces crystal packing efficiency, suggesting a lower melting point than amino-substituted analogs .

Hazard Profiles

  • 1-Amino-4-chloro-2-nitrobenzene is classified under UN 2237 with severe toxicity risks (R26/27/28: toxic by inhalation, skin contact, and ingestion). Similar hazards are anticipated for this compound due to shared nitro and chloro functionalities, though the isobutoxy group may slightly mitigate volatility .

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